[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound known for its diverse biological activities. It is a glycoside and a flavonoid, which are classes of compounds widely recognized for their antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and esterification reactions. The starting materials often include 3,4-dihydroxyphenyl ethanol and various sugar derivatives. The reaction conditions usually involve the use of organic solvents like dichloromethane or methanol, and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation and esterification reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and diabetes.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is a key factor in many diseases. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Forsythoside B: Another glycoside with similar antioxidant and anti-inflammatory properties.
Verbascoside: Known for its antimicrobial and anti-inflammatory activities.
Rutin: A flavonoid glycoside with strong antioxidant properties.
Uniqueness
What sets [6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate apart is its unique combination of glycoside and flavonoid structures, which contribute to its potent biological activities and diverse applications .
Properties
Molecular Formula |
C29H36O16 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2 |
InChI Key |
CBZYUWGJNYOKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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